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Compound of Interest

Compound Name: PNB-001

Cat. No.: B15615615

An In-Depth Technical Guide to the Preclinical Research Findings of PNB-001

Introduction

PNB-001 (also known as GPP-Balacovin) is a first-in-class new chemical entity belonging to
the arylated 5-hydroxy-pyrrol-2-one class of compounds. Developed by PNB Vesper Life
Sciences, it is a potent, isoform-selective small molecule designed to modulate the
cholecystokinin (CCK) receptor system. Preclinical research has established PNB-001 as a
dual-action agent, functioning primarily as a cholecystokinin B (CCK-B or CCK2) receptor
antagonist and a cholecystokinin A (CCK-A) receptor agonist.[1][2] This unique mechanism
confers significant anti-inflammatory, analgesic, and immunomodulatory properties, positioning
PNB-001 as a promising therapeutic candidate for inflammatory bowel disease (IBD),
inflammatory pain, and complications arising from viral infections like COVID-19.[3][4] This
guide provides a comprehensive overview of the core preclinical findings, detailing the
molecule's mechanism of action, pharmacodynamics, and pharmacokinetic profile.

Mechanism of Action

PNB-001 exerts its therapeutic effects by targeting two distinct cholecystokinin receptors, CCK-
A and CCK-B.

e CCK-B (CCK2) Receptor Antagonism: The peptide hormone gastrin, which is primarily
involved in stimulating gastric acid secretion, binds to CCK-B receptors.[3] In pathological
inflammatory states, this pathway can be overactive. PNB-001 acts as a potent antagonist at
the CCK-B receptor, blocking the action of gastrin. This blockade is a key source of its anti-
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inflammatory effects.[3][4] The binding affinity (IC50) of PNB-001 for the CCK2 receptor has
been measured at approximately 20-22 nM.[3][5]

o CCK-A Receptor Agonism: In contrast to its action on CCK-B receptors, PNB-001 functions
as an agonist for CCK-A receptors. This agonism is believed to contribute to its anti-
inflammatory and immunomodulatory effects, potentially through activation of the cholinergic
anti-inflammatory pathway.[1][4]

This dual functionality allows PNB-001 to modulate inflammatory signaling through multiple
pathways, making it a unique therapeutic agent.
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PNB-001 dual mechanism of action.
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Pharmacodynamic Profile

The efficacy of PNB-001 has been demonstrated across several in-vitro and in-vivo preclinical

models of inflammation and pain.

In-Vitro Studies

Lo Reference Potency
Assay Type Target Key Finding ]
Compound Comparison

Receptor Binding CCK2 IC50 =20 nM - -

Confirmed
Isolated Tissue antagonism PNB-001 is 10x

CCK2 ] L-365,260

Assay against CCK-5 more potent

agonist

In-Vivo Efficacy Models
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Doses
Model Species Administered Comparator Key Findings
(p.o0.)
Dose-dependent
) reversal of
Indomethacin- 5 mg/kg, 20 ) ] ]
Rat Prednisolone inflammation and
Induced IBD mg/kg ]
tissue damage.
[3][6]
Effective in both
neuropathic
Formalin- ) (Phase 1) and
) Rat - Morphine )
Induced Pain inflammatory
(Phase 1) pain.
[3]
Analgesic effect
o comparable to 40
Tail-Flick Assay Mouse 0.5 mg/kg (IP) Tramadol
mg/kg Tramadol.
[3]
20 times more
Antipyretic Model - - Aspirin potent than
aspirin.[7]
Significantly
LPS-Induced decreased MPO
Lung Mouse 100 mg/kg - activity and
Inflammation inflammatory cell
infiltration.[4]
Reduced death
rate by 70-80%;
Dengue Fever
- Mouse 10 mg/kg - reduced IL-6
Viremia
levels and

splenomegaly.[6]

Pharmacokinetics and ADME Profile
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ADME (Absorption, Distribution, Metabolism, and Excretion) studies were conducted to
characterize the pharmacokinetic profile of PNB-001.

Parameter Species Finding

Short half-life of 1.20 minutes.

Metabolism Rat Liver Microsomes 6]
Dog & Human Liver Half-life of approximately 12
Microsomes minutes.[6]
] Tmax: 40 minutes; Half-life: 9
Absorption (Oral) Rat (20 mg/kg) ] o
hours; Low bioavailability.[6]
o 97% bound to plasma proteins.
Distribution Rat & Human Plasma
[3][6]
No inhibition of Cyp3A4,
Metabolism (CYP) Human Cyp2C9, CyplA2 (up to 10
HM).[3][6]
No inhibition of Cyp2C19 (up
Human
to 3 uM).[3][6]
N High permeability, not subject
Permeability Caco-2 Assay

to efflux.[3][6]

Experimental Protocols

Detailed methodologies for key preclinical efficacy studies are outlined below.

Indomethacin-Induced Inflammatory Bowel Disease
(IBD) in Rats

o Objective: To evaluate the efficacy of PNB-001 in a chemically-induced model of IBD.
e Animal Model: Rats were used for this study.

¢ Induction of IBD: IBD was induced using indomethacin, a non-steroidal anti-inflammatory
drug that can cause gastrointestinal damage at high doses.
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o Experimental Groups:

Vehicle Control

(¢]

Indomethacin Control

[¢]

[¢]

PNB-001 (5 mg/kg, p.o.) + Indomethacin

[e]

PNB-001 (20 mg/kg, p.o.) + Indomethacin

o

Prednisolone (positive control) + Indomethacin
e Drug Administration: PNB-001 was administered orally (p.o.).

o Evaluation Parameters: The primary endpoints were the reduction of inflammation and 1BD-
dependent damage to gastrointestinal tissues. This was assessed through gross pathological
examination and histopathological analysis of the tissues.[3]

o Results: PNB-001 was found to be extremely effective, completely reversing the pathological
changes in a dose-dependent manner.[3]

LPS-Induced Lung Inflammation in Mice

o Objective: To assess the prophylactic and therapeutic potential of PNB-001 in an acute lung
inflammation model.

e Animal Model: Swiss albino mice (six animals per group).

 Induction of Inflammation: Lung inflammation was induced by a single intratracheal
administration of lipopolysaccharide (LPS) from E. coli (10 pug per mouse).[4]

o Experimental Groups:

o

Control: Received vehicle (35% PEG in distilled water).

[e]

LPS Only: Received LPS intratracheally.

o

LPS + PNB-001 (Therapeutic): Received LPS followed by oral PNB-001 (100 mg/kg b.w.).
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o PNB-001 + LPS (Prophylactic): Received daily oral PNB-001 (100 mg/kg b.w.) for 7 days,
followed by LPS induction.[4]

o Evaluation Parameters:

o Myeloperoxidase (MPO) Activity: Lung tissue was harvested 30 hours post-LPS induction
to measure MPO activity, a marker for neutrophil infiltration.

o Histopathology: Lung tissues were examined for infiltration of inflammatory cells and other

pathological changes.[4]

o Results: MPO activity was significantly increased in the LPS-only group and was significantly
decreased in both PNB-001 treatment groups. Histopathology confirmed a reduction in
inflammatory cell infiltration in the PNB-001 treated groups, with the prophylactic group
showing a notable protective effect.[4]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.jchps.com/issues/v14/i04/JCHPS20211404001.pdf
https://www.jchps.com/issues/v14/i04/JCHPS20211404001.pdf
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.benchchem.com/product/b15615615?utm_src=pdf-body
https://www.jchps.com/issues/v14/i04/JCHPS20211404001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

ﬁldomization’%l Groups B&Swiss Albino Mjce)

Group 1 Group 2 Group 3 Group 4
(Control) (LPS Only) (Therapeutic) (Prophylactic)
/ ] 1 \
/ ] \ \
Treatment Protocc&

Vehicle (35% PEG)

LPS -> Oral PNB-001
(100 mg/kg)

|

Oral PNB-001 (7 days)

->LPS

————N & T
1malysi t 30h t-LPSi
y

e

Measure MPO Activity
in Lung Tissue

Histopathological
Examination of Lungs

/

Click to download full resolution via product page

Workflow for LPS-induced lung inflammation study.

Conclusion

The comprehensive preclinical data for PNB-001 strongly support its development as a novel
anti-inflammatory and analgesic agent. Its unique dual mechanism as a CCK-B antagonist and
CCK-A agonist provides a multi-faceted approach to modulating inflammatory pathways.
Efficacy has been consistently demonstrated in robust animal models of inflammatory bowel
disease, acute lung injury, and pain. Furthermore, the molecule possesses a favorable ADME
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profile, with high permeability and no significant inhibition of major CYP450 enzymes,
suggesting a low potential for drug-drug interactions. These robust preclinical findings have
provided a solid foundation for the successful advancement of PNB-001 into clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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